![molecular formula C17H22N2O3 B2844917 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 896599-00-1](/img/structure/B2844917.png)
4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one
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Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone . It also contains an ethylpiperazine group, which is a common moiety in many pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would likely include a chromen-2-one core, with an ethylpiperazine group attached via a methylene bridge .Scientific Research Applications
Metabolic Pathway Analysis
4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one and its derivatives have been studied for their metabolic pathways. For instance, 10-((4-Hydroxypiperidin-1-yl)methyl)chromeno[4,3,2-de]phthalazin-3(2H)-one (E7016), a related compound, undergoes a unique metabolism involving a two-step oxidation process catalyzed by flavin-containing monooxygenase (FMO) 5 (Lai, Farah, Moniz, & Wong, 2011).
Anticholinesterase Activity
Compounds similar to 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one have been synthesized and studied for their anticholinesterase activity. For instance, 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones demonstrated inhibitory activity against butyrylcholinesterase (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Antimicrobial Activity
Novel derivatives, such as 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, have shown significant antimicrobial activity. These compounds were synthesized and their structures characterized, demonstrating both antibacterial and antifungal activities (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Catalyst in Organic Synthesis
Some derivatives are used as catalysts in organic synthesis. For example, Silica-bonded N-propylpiperazine sodium n-propionate has been used as an efficient solid base for synthesizing various 4H-pyran derivatives (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Neuroprotective Properties
Some derivatives of 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, like Compound IMM‐H004, have shown neuroprotective properties, particularly in models of transient global ischemia (Zuo, Zhang, Han, & Chen, 2015).
Antioxidant Properties
The antioxidant properties of related 4-hydroxycoumarin derivatives have been investigated. These compounds showed significant activity in vitro, particularly against free radicals (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Growth Regulation in Plants
Certain 4-hydroxycoumarin derivatives have demonstrated growth-regulating activity in plants like soybeans, influencing biomass accumulation and nitrogenase activity (Stanchev, Boyanov, Geneva, Boychinova, Stancheva, & Manolov, 2010).
Mechanism of Action
Target of Action
The compound, 4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one, primarily targets the nuclear receptor, Nurr1 . Nurr1 is critical for both the development and maintenance of midbrain dopamine neurons, making it a promising molecular target for Parkinson’s disease (PD) .
Mode of Action
The compound acts as an agonist to Nurr1, enhancing its transcriptional activity . This interaction leads to the activation of Nurr1 function, which in turn promotes the survival and function of midbrain dopamine neurons .
Biochemical Pathways
The activation of Nurr1 by the compound affects the dopaminergic signaling pathway . This pathway is crucial for the regulation of movement and reward in the central nervous system. The compound’s action on this pathway can lead to neuroprotective effects, particularly in the context of neurodegenerative disorders like PD .
Pharmacokinetics
The compound is known to be brain-penetrant , suggesting it can cross the blood-brain barrier and exert its effects directly in the brain. More research is needed to fully understand the compound’s pharmacokinetic profile.
Result of Action
The activation of Nurr1 by the compound leads to neuroprotective effects in vitro . In animal models of PD, the compound has been shown to protect midbrain dopamine neurons and improve both motor and non-motor deficits . These results suggest that the compound could have potential therapeutic benefits in the treatment of PD.
properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-18-6-8-19(9-7-18)11-13-10-16(21)22-17-12(2)15(20)5-4-14(13)17/h4-5,10,20H,3,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKVVVUDJXKLPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-8-methyl-2H-chromen-2-one |
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